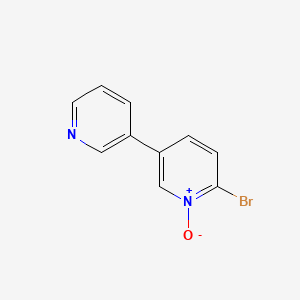
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine is a synthetic organic compound that features a bromine atom, a ketone group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine typically involves the bromination of a precursor pyridine derivative. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions such as light or heat.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, such compounds can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyridine
Uniqueness
The position of the pyridine ring and the presence of the bromine atom and ketone group make 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine unique compared to its analogs. These structural differences can influence its reactivity and biological activity.
Properties
CAS No. |
60940-83-2 |
|---|---|
Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-1-oxido-5-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-4-3-9(7-13(10)14)8-2-1-5-12-6-8/h1-7H |
InChI Key |
UUJDFSWWJGMQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C[N+](=C(C=C2)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
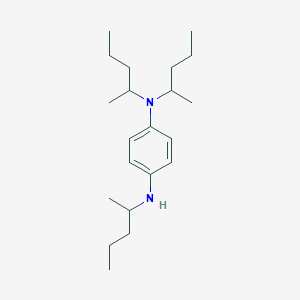
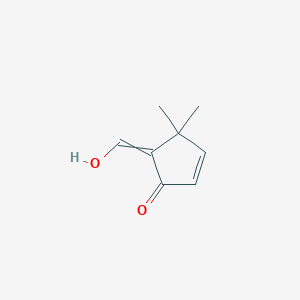


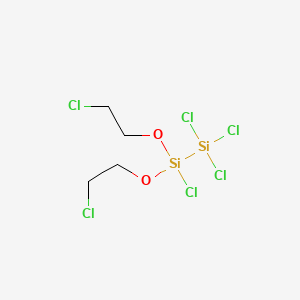
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

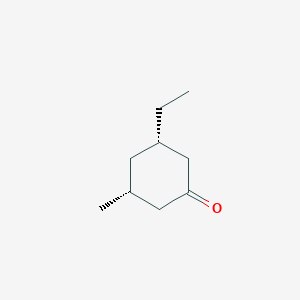
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
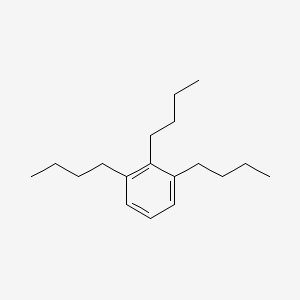
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
